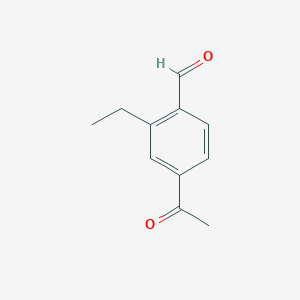

4-Acetyl-2-ethylbenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-acetyl-2-ethylbenzaldehyde |

InChI |

InChI=1S/C11H12O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-7H,3H2,1-2H3 |

InChI Key |

CTBIJEVINSYBSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)C)C=O |

Origin of Product |

United States |

Synthetic Strategies for 4 Acetyl 2 Ethylbenzaldehyde and Analogous Structures

Methodologies for Aromatic Acylation

The introduction of an acetyl group onto an aromatic ring is a cornerstone of aromatic chemistry, pivotal for the synthesis of aryl ketones which are precursors to a vast array of more complex molecules.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is the most traditional and widely employed method for forming aryl ketones. This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, typically an acyl chloride (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride), in the presence of a Lewis acid catalyst. rug.nllibretexts.orgchemguide.co.uk The most common catalyst is aluminum chloride (AlCl₃). chemguide.co.uk

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acylating agent with the Lewis acid. ontosight.ai This acylium ion is then attacked by the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements. ontosight.aimasterorganicchemistry.com Furthermore, the ketone product is deactivated towards further substitution, which prevents polyacylation reactions that often plague Friedel-Crafts alkylations. rug.nlorgsyn.org

For a potential synthesis of a precursor to 4-Acetyl-2-ethylbenzaldehyde, one might consider the Friedel-Crafts acylation of 3-ethyltoluene. The ethyl and methyl groups are both ortho- and para-directing. The acylation would likely result in a mixture of isomers, with the desired 4-acetyl-2-ethyltoluene being one of the products. The reaction of toluene (B28343) with acetyl chloride, for instance, yields a mixture of ortho and para products, with the para isomer being major due to reduced steric hindrance. youtube.com

Table 1: Examples of Friedel-Crafts Acylation Conditions

| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | Ethanoyl chloride | AlCl₃ | ~60°C, 30 min | Phenylethanone (Acetophenone) | chemguide.co.uk |

| Ethylbenzene | Acetic anhydride | AlCl₃ | -70°C to -50°C, 5 h in CH₂Cl₂ | 1-(4-ethylphenyl)ethanone | chemicalbook.com |

| Anisole | Benzoic anhydride | Pr(OTf)₃ in DES | 100°C, 10 min, microwave | 4-Methoxybenzophenone | acs.org |

| Toluene | Acetyl chloride | AlCl₃ | Reaction in CH₂Cl₂ | Mixture of 2- and 4-methylacetophenone | youtube.com |

Alternative Acetyl Group Introduction

While Friedel-Crafts acylation is robust, its reliance on stoichiometric amounts of often moisture-sensitive Lewis acids and chlorinated solvents has prompted the development of alternative methods. rug.nl Greener approaches include using solid acid catalysts like zinc oxide or metal triflates, which can be more easily recovered and reused. rug.nlacs.org

Biocatalysis presents an innovative alternative. A bacterial acyltransferase has been identified that can catalyze the Friedel-Crafts C-acylation of phenolic substrates in a buffer solution without the need for CoA-activated reagents, showcasing the potential for enzymatic, highly selective C-C bond formation. acs.org

For complex substrates or those incompatible with strong Lewis acids, other synthetic routes are employed. One such method involves the reaction of organometallic reagents with acetylating agents. For example, the synthesis of 3-ethylacetophenone (B146817) can be achieved through the reaction of 3-ethylbenzylmagnesium bromide with acetone. ontosight.ai Another approach involves the conversion of other functional groups. For instance, a nitrile group can be a precursor to a ketone. The synthesis of 4-acetyl-2-methylbenzonitrile (B1387021) has been reported from 4-fluoro-3-methylacetophenone, indicating a pathway where a cyano group is introduced and could potentially be converted to a formyl group later in the synthesis. google.com

Methodologies for Aromatic Ethylation

The introduction of an ethyl group onto the aromatic nucleus is another critical transformation in the synthesis of the target molecule.

Electrophilic Ethylation Principles

Similar to acylation, ethylation is typically achieved via an electrophilic aromatic substitution (EAS) reaction, most notably the Friedel-Crafts alkylation. nih.govorgsyn.org The general principle involves the generation of an electrophile, in this case, an ethyl carbocation or a polarized ethyl halide-Lewis acid complex, which is then attacked by the aromatic ring. libretexts.orgnih.gov Common ethylating agents include ethyl halides (e.g., ethyl chloride, ethyl bromide) and ethene, used in conjunction with a Lewis acid catalyst like AlCl₃ or a Brønsted acid. chemguide.co.ukkpfu.ru

A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangement to form a more stable carbocation; however, this is not an issue with ethylation as the primary ethyl carbocation is what is formed and used (or it reacts without forming a free carbocation). researchgate.net Another major limitation is polyalkylation, where the product, an alkylbenzene, is more reactive than the starting material, leading to the introduction of multiple alkyl groups. orgsyn.org This can sometimes be controlled by using a large excess of the aromatic substrate. orgsyn.org

Alkylation Strategies for Ethyl Group Incorporation

The industrial synthesis of ethylbenzene, a high-volume commodity chemical, is often performed by reacting benzene with ethene in the presence of an acid catalyst. chemguide.co.ukkpfu.ru This can be done in either the liquid or vapor phase. Liquid-phase processes often use AlCl₃, while other catalysts like BF₃, FeCl₃, and solid acids are also employed. kpfu.ru

For laboratory-scale synthesis requiring specific regioselectivity, the choice of starting material and conditions is crucial. For example, to synthesize a precursor for this compound, one might need to ethylate a pre-existing substituted benzene. The directing effects of the substituents already on the ring will determine the position of ethylation. If starting with 4-acetylbenzaldehyde (B1276866), the acetyl and formyl groups are both strongly deactivating and meta-directing, making a Friedel-Crafts ethylation difficult and unlikely to occur at the desired ortho position. masterorganicchemistry.comorgsyn.org Therefore, a sequential synthesis where ethylation precedes the introduction of deactivating groups is more plausible.

Table 2: Examples of Aromatic Ethylation Strategies

| Aromatic Substrate | Ethylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzene | Ethene | AlCl₃, HCl (promoter), liquid phase, <130°C | Ethylbenzene | chemguide.co.uk |

| Benzene | Ethene | H-Beta zeolite | Ethylbenzene | acs.org |

| Benzene | Ethyl Chloride | AlCl₃ | Ethylbenzene | orgsyn.org |

Orthogonal Functionalization and Sequential Synthesis

Achieving the specific 1,2,4-substitution pattern of this compound requires a sophisticated synthetic plan that goes beyond simple electrophilic substitution on unsubstituted benzene. Orthogonal functionalization, where different functional groups are introduced in a controlled, stepwise manner based on their unique reactivity and directing effects, is essential.

A plausible synthetic strategy would involve starting with a molecule that contains one or two of the required substituents, or their precursors, in the correct relative positions. For example, starting with m-ethyltoluene (3-ethyltoluene), a Friedel-Crafts acylation would be directed by both the methyl and ethyl groups to the ortho and para positions. While a mixture of isomers would be expected, 4-acetyl-2-ethyltoluene could be formed and potentially isolated. The final step would be the selective oxidation of the methyl group to the aldehyde.

More advanced strategies utilize directing groups to control the regioselectivity of C-H functionalization reactions. nih.govnih.gov These methods allow for the introduction of substituents at positions that are not easily accessible through classical electrophilic substitution. For instance, a transient directing group strategy can be used for the diverse ortho-C-H functionalization of benzaldehydes. nih.govresearchgate.net In this approach, the aldehyde is temporarily converted into an imine in situ. This imine then acts as a directing group to guide a metal catalyst (e.g., Palladium or Iridium) to activate and functionalize the C-H bond at the ortho position. nih.gov

Another powerful strategy involves the use of triazenes as removable directing groups. nih.govacs.org A 2-triazenylbenzaldehyde can be used as a substrate for a rhodium-catalyzed hydroacylation. The resulting ketone product, still containing the triazene (B1217601) directing group, can then undergo further C-H functionalization at a different position before the triazene group is tracelessly removed under acidic conditions. nih.govacs.org This sequential, catalyst-directed approach offers a high degree of control for creating complex, polysubstituted benzene derivatives.

A potential, albeit complex, route to this compound using these principles could be:

Start with a suitable ortho-functionalized benzaldehyde (B42025), for example, using a transient directing group to introduce an ethyl group onto 4-bromobenzaldehyde.

The resulting 2-ethyl-4-bromobenzaldehyde could then undergo a metal-catalyzed cross-coupling reaction to introduce the acetyl group, for example, using a palladium catalyst and an acetylating reagent.

Alternatively, one could start with a Weinreb amide, such as 4-bromo-2-ethyl-N-methoxy-N-methylbenzamide. This substrate could undergo a cross-coupling reaction to introduce the acetyl group, followed by reduction of the Weinreb amide to the final aldehyde. This multi-step, one-pot procedure for synthesizing substituted benzaldehydes from Weinreb amides has been demonstrated. rug.nlacs.org

These advanced sequential strategies highlight the evolution of synthetic chemistry, providing powerful tools to construct specifically substituted aromatic compounds like this compound.

Advanced Synthetic Protocols for Substituted Benzaldehydes

Modern organic synthesis offers several advanced methods for the preparation of substituted benzaldehydes, which can be applied to complex targets like this compound.

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, in particular, are widely used for the synthesis of substituted benzaldehydes. organic-chemistry.orgnih.gov These methods often involve the coupling of an aryl halide or triflate with a formylating agent.

A potential strategy for this compound could involve the synthesis of a di-substituted aryl halide, such as 4-bromo-2-ethylacetophenone, which could then undergo a palladium-catalyzed formylation reaction. Various formylating agents can be used, including carbon monoxide and a hydride source, or formylsilanes. nih.govorganic-chemistry.org The use of tert-butyl isocyanide as a CO surrogate in the presence of a silane (B1218182) has also been reported for the formylation of aryl halides. organic-chemistry.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Formylation of Aryl Halides

| Aryl Halide | Catalyst | Formylating Agent | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₄ | CO/H₂ | 92 | nih.gov |

| 4-Bromotoluene | Pd(dba)₂/JohnPhos | t-BuNC/Et₃SiH | 85 | organic-chemistry.org |

| 4-Bromoanisole | PdCl₂(dppf) | HCOOH | 81 | organic-chemistry.org |

Reduction/Formylation Pathways

A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes. rug.nl This method utilizes the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which acts as a latent aldehyde. This intermediate can then undergo a subsequent cross-coupling reaction with an organometallic reagent. rug.nl While this specific methodology might be complex for the direct synthesis of this compound, the underlying principle of using a masked aldehyde precursor is a valuable strategy.

Another approach involves the reduction of a carboxylic acid or its derivative to an aldehyde. For example, a substituted benzoic acid can be reduced to the corresponding benzaldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Functional Group Interconversions Leading to Aldehyde Moiety

Functional group interconversion is a fundamental concept in organic synthesis, allowing for the transformation of one functional group into another. youtube.com There are several pathways to convert other functional groups into an aldehyde.

One common method is the oxidation of a primary alcohol. A plausible route to this compound could involve the synthesis of (4-acetyl-2-ethylphenyl)methanol, which could then be oxidized to the desired aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid.

Another strategy is the reduction of an ester or a nitrile. For instance, a substituted benzonitrile (B105546) could be reduced to an aldehyde using DIBAL-H. The synthesis of the required 4-acetyl-2-ethylbenzonitrile would be a key step in this approach.

The Sommelet reaction, which converts a benzyl (B1604629) halide to an aldehyde using hexamine, or the Duff reaction, which formylates activated aromatic compounds with hexamine, are other classical methods, though their applicability to a deactivated ring system like 4-ethylacetophenone might be limited.

Table 3: Common Functional Group Interconversions to Aldehydes

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Primary Alcohol (-CH₂OH) | Pyridinium Chlorochromate (PCC) | Aldehyde (-CHO) |

| Ester (-COOR) | Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (-CHO) |

| Nitrile (-CN) | Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (-CHO) |

| Benzyl Halide (-CH₂X) | Hexamine (Sommelet Reaction) | Aldehyde (-CHO) |

Reaction Mechanisms and Chemical Transformations of 4 Acetyl 2 Ethylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group (-CHO) consists of a carbonyl group (a carbon double-bonded to an oxygen) where the carbon is also bonded to a hydrogen atom and a carbon-containing group. libretexts.org The significant difference in electronegativity between carbon and oxygen results in a highly polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic (electron-deficient) and the oxygen nucleophilic (electron-rich). masterorganicchemistry.com

Aldehydes are generally more reactive in nucleophilic addition reactions than ketones for two main reasons:

Steric Factors : The presence of a small hydrogen atom attached to the aldehyde's carbonyl carbon, as opposed to a second, larger organic group in a ketone, results in less steric hindrance. This makes the carbonyl carbon more accessible to incoming nucleophiles. chemistrytalk.orglibretexts.org

Electronic Factors : Aldehydes typically have a greater partial positive charge on the carbonyl carbon compared to ketones. Ketones have two electron-donating alkyl groups attached to the carbonyl carbon, which help to stabilize it and reduce its electrophilicity, whereas aldehydes have only one. chemistrytalk.orglibretexts.org

In 4-Acetyl-2-ethylbenzaldehyde, the electrophilicity of the aldehyde's carbonyl carbon is further influenced by the other substituents on the benzene (B151609) ring. The acetyl group is electron-withdrawing, which tends to increase the partial positive charge on the aldehyde carbon, enhancing its reactivity. Conversely, the ethyl group is weakly electron-donating.

The most characteristic reaction of aldehydes is nucleophilic addition. libretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com The general mechanism proceeds in two main steps:

Nucleophilic Attack : The nucleophile attacks the carbonyl carbon, which is sp² hybridized and has a trigonal planar geometry. This attack breaks the pi (π) bond of the carbonyl group, and the electrons move to the electronegative oxygen atom. This step results in the formation of a tetrahedral alkoxide intermediate, with the carbon atom now being sp³ hybridized. libretexts.orgpressbooks.pub

Protonation : The negatively charged oxygen atom of the alkoxide intermediate is then protonated by a weak acid, such as water or an alcohol, to yield a neutral alcohol product. libretexts.orgpressbooks.pub

This process is fundamental to many of the reactions that this compound undergoes, including the formation of alcohols, hemiacetals, and cyanohydrins. The reaction can be either reversible or irreversible, largely depending on the basicity of the attacking nucleophile. masterorganicchemistry.com

A significant class of reactions for this compound involves its interaction with primary amines and their derivatives, such as hydrazines and hydroxylamine. These are typically addition-elimination reactions, also known as condensation reactions, because they involve the joining of two molecules with the concurrent loss of a small molecule, usually water. chemguide.co.uk

When this compound reacts with a primary amine (R-NH₂), the product is an imine, also known as a Schiff base. lumenlearning.com This reaction is reversible and typically catalyzed by a small amount of acid. operachem.com The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of an intermediate to make it a good leaving group (water), but not so acidic that it protonates the primary amine nucleophile, rendering it non-nucleophilic. lumenlearning.com

The mechanism involves two key stages:

Nucleophilic Addition : The primary amine acts as a nucleophile and attacks the aldehyde's carbonyl carbon, forming a neutral tetrahedral intermediate called a carbinolamine after a proton transfer. libretexts.org

Dehydration : The carbinolamine is then protonated on its oxygen atom by the acid catalyst. This converts the hydroxyl group into a good leaving group (-OH₂⁺), which is eliminated as a water molecule to form a resonance-stabilized iminium ion. A final deprotonation of the nitrogen atom yields the stable imine product. libretexts.org

To drive the reaction to completion, water is often removed from the reaction mixture as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent. operachem.com

Similar to imine formation, this compound can react with other nitrogen-based nucleophiles like hydrazine (B178648) derivatives and hydroxylamine to form hydrazones and oximes, respectively. nih.govkhanacademy.org These reactions follow the same acid-catalyzed nucleophilic addition-elimination mechanism as imine formation. nih.gov

Hydrazone Formation : Reaction with hydrazine (H₂N-NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (2,4-DNPH), yields a hydrazone. The reaction with 2,4-DNPH is a classic chemical test for aldehydes and ketones, as the resulting 2,4-dinitrophenylhydrazone is typically a brightly colored orange, yellow, or red solid precipitate. chemguide.co.uklibretexts.org

Oxime Formation : Reaction with hydroxylamine (H₂N-OH) produces an oxime. nih.gov Oxime formation is also reversible and acid-catalyzed.

The table below summarizes these condensation reactions.

| Nucleophile | Reagent Name | Product Class | General Product Structure |

| R'-NH₂ | Primary Amine | Imine (Schiff Base) | C=N-R' |

| H₂N-NH-R' | Hydrazine Derivative | Hydrazone | C=N-NH-R' |

| H₂N-OH | Hydroxylamine | Oxime | C=N-OH |

Interactive Data Table: Condensation Reactions of this compound

The aldehyde group is readily oxidized to a carboxylic acid group. This is a key reaction that distinguishes aldehydes from ketones, which are generally resistant to oxidation except under harsh conditions. byjus.com Vigorous oxidation of similar molecules like 2-ethylbenzaldehyde can lead to the formation of 1,2-benzenedicarboxylic acid, indicating that both the aldehyde and the alkyl side chain can be oxidized. allen.inaskfilo.com

However, milder oxidizing agents can selectively convert the aldehyde group of this compound into a carboxylic acid without affecting the ethyl or acetyl groups. Common reagents for this transformation include:

Tollens' Reagent : This reagent, an alkaline solution of ammoniacal silver nitrate [Ag(NH₃)₂]⁺, is a mild oxidizing agent. A positive test, indicated by the formation of a silver mirror on the inside of the reaction vessel, is characteristic of aldehydes. allen.in

Fehling's or Benedict's Reagent : These reagents, containing Cu²⁺ complexes, are also used to test for aldehydes, particularly aliphatic ones.

Potassium Permanganate (KMnO₄) or Potassium Dichromate (K₂Cr₂O₇) : Under controlled, mild conditions (e.g., buffered or dilute), these strong oxidizing agents can also be used to convert the aldehyde to a carboxylic acid.

The general oxidation reaction is as follows:

The aldehyde functional group can be easily reduced to a primary alcohol. This transformation can be achieved using various reducing agents. In the case of this compound, which contains both an aldehyde and a ketone functional group, selective reduction is possible. The aldehyde group is generally more reactive and more susceptible to reduction than the ketone group. pressbooks.pub

Common reducing agents include:

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. In a molecule containing both, NaBH₄ will preferentially reduce the aldehyde. pressbooks.pub

Lithium Aluminum Hydride (LiAlH₄) : A much stronger and less selective reducing agent than NaBH₄. It will reduce both the aldehyde and the ketone group.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This process will also typically reduce both carbonyl groups.

The selective reduction of the aldehyde group in this compound with a mild reagent like NaBH₄ would yield (4-acetyl-2-ethylphenyl)methanol.

The table below summarizes the primary oxidation and reduction products of the aldehyde group.

| Reaction Type | Reagent Example | Functional Group Transformation | Primary Product |

| Oxidation | Tollens' Reagent | Aldehyde → Carboxylic Acid | 4-Acetyl-2-ethylbenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | Aldehyde → Primary Alcohol | (4-acetyl-2-ethylphenyl)methanol |

Interactive Data Table: Oxidation and Reduction of this compound

Catalytic Roles of Aldehyde Groups

The aldehyde functional group, a key feature of this compound, can play a significant catalytic role in various organic reactions. Its electrophilic nature allows it to interact with nucleophilic substrates such as amines, alcohols, and thiols. This interaction can lead to the formation of tethered intermediates containing a hydroxyl group. This hydroxyl group can then activate other functional groups on the substrate or other nucleophiles, facilitating chemical transformations.

One important catalytic function of aldehydes is in promoting dehydrative transformations. For instance, an aldehyde can react with a primary amine to form an imine intermediate. This intermediate can then undergo a metal-free transfer hydrogenative reduction with a primary alcohol, yielding the final product and regenerating the aldehyde catalyst. This process, known as a Meerwein–Pondorf–Verley (MPV) type reduction, is crucial for the reaction's success and is often promoted by a base which facilitates both the imine condensation and the subsequent reduction. Aromatic aldehydes are particularly effective in facilitating the formation of the initial imine intermediate with amines.

Furthermore, aldehydes can act as temporary directing groups in transition metal-mediated C(sp3)–H functionalization. In this role, the aldehyde, often containing an additional coordinating atom, forms an imine with an amine substrate. This newly formed imine, along with the coordinating atom from the catalyst, binds to the transition metal. This directs the metal to a specific position for C–H activation. Following the reaction, the imine is readily hydrolyzed, releasing the free amine product and the aldehyde catalyst.

Simple aldehydes have also been shown to catalyze the dehydration of amides. The proposed mechanism involves the nitrogen of acetonitrile attacking the acid-activated aldehyde to form a cation intermediate. This intermediate then reacts with the amide substrate to produce the nitrile product and a new amide intermediate, which subsequently releases the final amide product and regenerates the aldehyde catalyst.

| Catalytic Role | Substrate(s) | Intermediate(s) | Final Product(s) |

| Dehydrative Transformations | Primary Amine, Primary Alcohol | Imine | Secondary Amine |

| Temporary Directing Group | Amine | Imine-Metal Complex | Functionalized Amine |

| Dehydration of Amides | Amide, Acetonitrile | Cationic Intermediate | Nitrile, Amide |

Reactivity of the Acetyl Functional Group

The acetyl group is a significant component of this compound, contributing substantially to its chemical reactivity. This functional group consists of a methyl group single-bonded to a carbonyl group.

The carbonyl carbon of the acetyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density away from the carbon atom, imparting a partial positive charge on the carbon. This makes it susceptible to attack by nucleophiles. However, the electrophilicity of the carbonyl carbon in an acyl group is generally less than that in an aldehyde or ketone. This is because the partial positive charge on the carbon is somewhat stabilized by resonance effects from the adjacent heteroatom in carboxylic acid derivatives. In the context of this compound, the acetyl group's carbonyl carbon will be a primary site for nucleophilic attack.

The reactivity of the carbonyl center is influenced by the nature of the substituent attached to the acyl group. Electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon, making it more reactive, while electron-donating substituents decrease its electrophilicity and reactivity.

The hydrogen atoms on the carbon adjacent to the carbonyl group, known as alpha-hydrogens, are acidic. This acidity arises from the strong electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. The removal of an alpha-hydrogen is a key step in several important organic transformations.

One of the most notable reactions involving alpha-hydrogens is the aldol (B89426) condensation. In this reaction, an aldehyde or ketone with at least one alpha-hydrogen, in the presence of a dilute base, acts as a nucleophile (in its enolate form) and attacks the electrophilic carbonyl carbon of another molecule. This results in the formation of a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated carbonyl compound. When this reaction occurs between two different aldehydes or ketones, it is termed a cross-aldol condensation.

Other reactions that rely on the acidity of alpha-hydrogens include alpha-halogenation, where an alpha-hydrogen is replaced by a halogen atom in the presence of an acid or base.

| Reaction Type | Key Feature | Reactant(s) | Product(s) |

| Aldol Condensation | Presence of α-hydrogen | Aldehydes/Ketones | β-hydroxy aldehydes/ketones, α,β-unsaturated carbonyls |

| Alpha-Halogenation | Presence of α-hydrogen | Aldehyde/Ketone, Halogen | α-halo-aldehyde/ketone |

Acetylation is a chemical reaction that introduces an acetyl functional group into a compound, typically by replacing an active hydrogen atom. The reverse of this reaction, the removal of an acetyl group, is known as deacetylation. These processes are fundamental in organic synthesis and biology.

In a typical acetylation reaction, the acetyl group, which is electrophilic, reacts with a nucleophile. For the reaction to proceed, the acetyl group must be attached to a good leaving group. Acetic anhydride (B1165640) is a commonly used acetylating agent.

In biological systems, acetylation and deacetylation play crucial roles in regulating gene expression through the modification of histones. Enzymes called histone acetyltransferases (HATs) catalyze the transfer of an acetyl group to lysine residues on histone tails, while histone deacetylases (HDACs) remove them. Acetylation of histones generally leads to a more relaxed chromatin structure, which is associated with increased gene transcription.

Influence of the Ethyl Substituent on Aromatic Reactivity

The ethyl group attached to the benzene ring of this compound influences the ring's reactivity towards electrophilic aromatic substitution.

Substituents on a benzene ring can either activate or deactivate the ring towards electrophilic attack. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. This is due to the substituent's ability to donate or withdraw electron density from the aromatic ring.

Alkyl groups, such as the ethyl group, are considered weakly activating groups. They donate electron density to the aromatic ring through an inductive effect. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The electron-donating nature of the ethyl group stabilizes the carbocation intermediate formed during electrophilic aromatic substitution, thereby lowering the activation energy of the reaction.

In addition to affecting the rate of reaction, substituents also direct incoming electrophiles to specific positions on the ring. The ethyl group is an ortho-, para-director. This means it directs incoming electrophiles to the positions ortho and para to itself. The stability of the resonance forms of the carbocation intermediate explains this directing effect. When the electrophile attacks at the ortho or para position, one of the resonance structures is a tertiary carbocation, which is more stable than the secondary carbocations formed from meta attack.

However, steric hindrance can also play a role in the product distribution. As the size of the alkyl substituent increases, attack at the sterically hindered ortho position becomes less favorable, leading to a higher proportion of the para product. In the case of this compound, the presence of the ethyl group will influence the position of any further electrophilic substitution on the aromatic ring.

| Effect | Description | Impact on Reactivity | Directing Influence |

| Inductive Effect | Electron donation by the ethyl group to the aromatic ring. | Activates the ring, making it more reactive than benzene. | Ortho, Para |

| Steric Effect | The physical size of the ethyl group can hinder attack at the adjacent ortho position. | May decrease the proportion of the ortho-substituted product in favor of the para-substituted product. | Ortho, Para |

Conformational Impact on Chemical Behavior

The chemical behavior of this compound is significantly influenced by its conformational preferences, which are largely dictated by the steric and electronic interactions between its substituents. In ortho-substituted benzaldehydes, the orientation of the formyl group relative to the ortho-substituent determines the molecule's planarity and accessibility for reagents. tandfonline.com For this compound, the presence of the ethyl group at the ortho position to the aldehyde functionality introduces considerable steric hindrance. This steric bulk is expected to influence the rotational barrier of the formyl group, favoring a conformation where the aldehyde's carbonyl oxygen is oriented away from the ethyl group (a 'trans' like conformation relative to the ethyl group) to minimize steric strain. tandfonline.comias.ac.in

Table 1: Predicted Conformational Preferences in this compound

| Functional Group | Predicted Dominant Conformation | Primary Influencing Factor | Potential Impact on Reactivity |

|---|---|---|---|

| Formyl (-CHO) | Carbonyl oxygen oriented away from the ortho-ethyl group. | Steric hindrance from the ethyl group. | Shielding of one face of the carbonyl, potentially influencing stereoselectivity. |

| Acetyl (-COCH3) | Relatively free rotation, but may be influenced by crystal packing forces. | Less steric hindrance compared to the ortho-substituted formyl group. | May influence the overall molecular dipole moment and intermolecular interactions. |

Interplay and Orthogonality of Functional Group Reactivity

The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, on the same aromatic scaffold in this compound gives rise to interesting questions of chemoselectivity and orthogonal reactivity. In general, aldehydes are more reactive towards nucleophilic attack than ketones. This is due to both steric and electronic factors. The formyl proton of the aldehyde is less sterically demanding than the methyl group of the acetyl function, making the aldehyde carbonyl carbon more accessible to nucleophiles. Electronically, the aldehyde carbonyl is slightly more electrophilic due to the presence of only one electron-donating alkyl group compared to the two (one alkyl and one aryl) for the ketone.

This inherent difference in reactivity allows for the selective transformation of one functional group in the presence of the other, a concept known as chemoselectivity. For instance, it is possible to selectively protect the more reactive aldehyde group as an acetal under conditions that leave the ketone group untouched. researchgate.netlibretexts.org This orthogonal protection strategy is a cornerstone of complex molecule synthesis, enabling subsequent reactions to be carried out on the less reactive ketone functionality without affecting the aldehyde. bham.ac.uk

Conversely, specific reagents can be chosen to react preferentially with the ketone. The development of orthogonal protecting group strategies is crucial for the synthesis of complex molecules where different functional groups need to be manipulated independently. bham.ac.uk

Table 2: Expected Chemoselective Reactions of this compound

| Reaction Type | Expected More Reactive Group | Rationale | Potential for Orthogonality |

|---|---|---|---|

| Nucleophilic Addition (e.g., Grignard reagents, organolithiums) | Aldehyde | Less steric hindrance and greater electrophilicity. | High; selective reaction at the aldehyde is expected under controlled conditions. |

| Acetal Formation | Aldehyde | Higher reactivity of the aldehyde carbonyl. | High; allows for selective protection of the aldehyde. researchgate.netlibretexts.org |

| Wittig Reaction | Aldehyde | Generally more reactive towards phosphorus ylides. | High; selective olefination of the aldehyde is feasible. |

| Reductive Amination | Aldehyde | More facile imine formation. | High; selective conversion of the aldehyde to an amine. |

Benzaldehyde (B42025) Scaffold Modification Studies

The benzaldehyde scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into derivatization via side-chain modifications and modifications of the aromatic ring system.

Derivatization via Side Chain Modifications

The aldehyde and acetyl groups are key handles for a variety of chemical transformations to create new derivatives.

Reactions at the Aldehyde Group: The aldehyde functionality can undergo a plethora of reactions. For instance, condensation reactions with active methylene (B1212753) compounds, such as malonates or nitriles (Knoevenagel condensation), can be employed to extend the carbon chain. Furthermore, the aldehyde can be converted into various heterocyclic systems through reactions with dinucleophiles. For example, reaction with hydrazine derivatives could yield pyrazoline structures, and reaction with hydroxylamine could form oximes. derpharmachemica.comjournalcra.com

Reactions at the Acetyl Group: The acetyl group, being a ketone, can also participate in a range of chemical transformations. The methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in aldol-type condensation reactions. This allows for the formation of new carbon-carbon bonds at the position alpha to the ketone carbonyl.

Modifications of the Aromatic Ring System

The aromatic ring of this compound can be modified through electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents on the ring will govern the position of incoming electrophiles. The ethyl group is an ortho-, para-directing activator. The acetyl and formyl groups are both meta-directing deactivators. In electrophilic aromatic substitution, the activating group's directing effect generally dominates. masterorganicchemistry.commasterorganicchemistry.comyoutube.comleah4sci.com Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho or para to the activating ethyl group. However, the positions ortho to the ethyl group are already substituted (one by the aldehyde and the other is sterically hindered), leaving the position para to the ethyl group (and meta to the carbonyl groups) as the most likely site for substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comleah4sci.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for this type of electron-rich aromatic ring. NAS reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com To make the aromatic ring of this compound susceptible to nucleophilic attack, it would likely need to be further functionalized, for example, by introducing a nitro group via electrophilic substitution and then a halide, to facilitate a subsequent NAS reaction.

Table 3: Potential Scaffold Modifications of this compound

| Modification Type | Target Site | Example Reaction | Expected Product Type |

|---|---|---|---|

| Side Chain Modification | Aldehyde | Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds |

| Acetyl Group (α-carbon) | Aldol Condensation | β-Hydroxy ketones | |

| Aromatic Ring Modification | Aromatic Ring (Position 5) | Nitration (Electrophilic Aromatic Substitution) | Nitro-substituted derivative |

| Aromatic Ring (with prior functionalization) | Nucleophilic Aromatic Substitution | Substitution of a leaving group by a nucleophile |

Computational and Theoretical Investigations of 4 Acetyl 2 Ethylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of organic molecules. Such calculations for 4-Acetyl-2-ethylbenzaldehyde would provide a detailed picture of its electronic landscape and geometric parameters.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. For substituted benzaldehydes, the interplay between electron-donating and electron-withdrawing groups significantly influences the electron distribution within the benzene (B151609) ring and the attached functional groups.

While direct electronic structure analysis for this compound is not readily found, studies on the related compound, 4-Acetylbenzaldehyde (B1276866), offer valuable insights. In 4-Acetylbenzaldehyde, both the aldehyde and acetyl groups are electron-withdrawing. The aldehyde group, however, is generally more electrophilic. For this compound, the presence of an electron-donating ethyl group at the ortho position would be expected to modulate the electronic properties. It would likely increase the electron density in the ring and potentially influence the reactivity of the adjacent acetyl group.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting chemical reactivity. For instance, in 4-Acetylbenzaldehyde, the LUMO is largely centered on the aldehyde and acetyl carbonyl groups, indicating these are the primary sites for nucleophilic attack. researchgate.net DFT calculations have estimated the LUMO energy for 4-Acetylbenzaldehyde to be approximately -1.5 eV. researchgate.net It is anticipated that the electronic properties of this compound would show similar characteristics, with the ethyl group causing a slight perturbation.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

| HOMO Distribution | Primarily located on the benzene ring and the ethyl group. | The ethyl group is electron-donating, raising the energy of the HOMO and localizing it on the aromatic system. |

| LUMO Distribution | Concentrated on the aldehyde and acetyl carbonyl carbons. | Both carbonyl groups are strong electron acceptors, making them the most electrophilic sites. researchgate.net |

| Reactivity | The aldehyde group is expected to be more reactive towards nucleophiles than the acetyl group. | The aldehyde carbonyl is inherently more electrophilic than the ketone carbonyl. |

Molecular geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to the lowest energy state of a molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

Computational studies on substituted benzaldehydes have shown that the planarity of the molecule can be influenced by the nature and position of the substituents. researchgate.net For instance, in many substituted benzaldehydes, the aldehyde group is coplanar with the benzene ring to maximize conjugation. However, bulky ortho substituents can cause the functional groups to twist out of the plane of the ring to alleviate steric strain.

In the case of this compound, the ethyl group at the ortho position to the acetyl group would likely introduce some steric hindrance. This could lead to a non-planar arrangement of the acetyl group with respect to the benzene ring. The aldehyde group at the para position is less likely to be affected sterically by the distant ethyl group. Theoretical calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G*), are commonly employed to determine these geometric parameters accurately. nih.gov

Table 2: Expected Optimized Geometrical Parameters for this compound

| Parameter | Expected Value/Conformation | Reasoning |

| C-C Bond Lengths (Ring) | ~1.39 - 1.41 Å | Typical for aromatic systems, with minor variations due to substituent effects. |

| C=O Bond Lengths | ~1.21 Å (Aldehyde), ~1.22 Å (Acetyl) | Standard double bond character. |

| Dihedral Angle (Ring-CHO) | Close to 0° | To maintain conjugation, as the para position has minimal steric hindrance. |

| Dihedral Angle (Ring-COCH3) | Likely non-zero | Due to steric repulsion from the ortho-ethyl group, leading to a twisted conformation. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other chemical species. These methods are particularly useful for understanding complex processes like reaction mechanisms and conformational dynamics.

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states and intermediates, and calculating the activation energies for different possible pathways.

For this compound, a number of reactions could be computationally explored. For example, the selective reduction of the aldehyde group in the presence of the ketone group is a common transformation. Computational studies on similar molecules have used DFT to demonstrate that the higher electrophilicity of the aldehyde carbonyl leads to a lower activation barrier for nucleophilic attack compared to the ketone carbonyl.

Another area of interest would be electrophilic aromatic substitution reactions. The directing effects of the acetyl (meta-directing) and ethyl (ortho, para-directing) groups would create a complex reactivity pattern. Computational modeling could predict the most likely sites for substitution by calculating the energies of the intermediate sigma complexes for attack at different positions on the ring.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For flexible molecules like this compound, which has a rotatable ethyl group and acetyl group, understanding the conformational landscape is crucial.

A potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, would reveal the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. Theoretical calculations on benzaldehyde (B42025) have provided insights into its excited states and internal rotation barriers. acs.org

Structure-Reactivity Relationships Through Computational Methods

Computational methods are invaluable for establishing quantitative structure-reactivity relationships (QSRR). By calculating various molecular descriptors (e.g., atomic charges, electrostatic potentials, orbital energies), it is possible to correlate the structure of a molecule with its observed reactivity.

For a molecule like this compound, computational methods could be used to predict its reactivity in various chemical transformations. For example, the calculated partial atomic charges on the carbonyl carbons would provide a quantitative measure of their electrophilicity, allowing for a prediction of their relative reactivity towards nucleophiles. Molecular docking studies with enzymes could also be performed to predict potential biological activity, as has been done for other substituted benzaldehydes. nih.gov

The influence of the ethyl group on the reactivity of the acetyl and aldehyde functions is a key question that computational studies could address. By comparing the calculated properties of this compound with those of 4-acetylbenzaldehyde and 2-ethylbenzaldehyde, a clear picture of the structure-reactivity relationships could be established.

Prediction of Electrophilicity and Nucleophilicity

Computational chemistry provides powerful tools for predicting the electrophilic and nucleophilic character of molecules like this compound. These predictions are crucial for understanding and anticipating the molecule's behavior in chemical reactions. By calculating various electronic parameters, researchers can gain insight into the reactivity of the aldehyde functional group, which is the primary site for both electrophilic and nucleophilic attack.

The aldehyde carbon in this compound is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density away from the carbon, rendering it electron-deficient and susceptible to attack by nucleophiles. Computational methods, such as Density Functional Theory (DFT), can quantify this electrophilicity by calculating properties like the partial atomic charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater propensity to accept electrons, thus signifying higher electrophilicity.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Parameter | Value (arbitrary units) | Interpretation |

| Partial Charge on Aldehyde Carbon | +0.45 | Indicates significant electrophilicity |

| LUMO Energy | -1.2 eV | Suggests a good electron acceptor |

| Partial Charge on Aldehyde Oxygen | -0.55 | Indicates significant nucleophilicity/basicity |

| HOMO Energy | -6.8 eV | Suggests moderate electron donor capability |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational results for this compound.

Assessment of Substituent Effects on Reactivity

The reactivity of the benzaldehyde moiety in this compound is significantly influenced by the nature and position of the substituents on the aromatic ring. In this case, the ethyl group at the ortho position and the acetyl group at the para position play crucial roles in modulating the electrophilicity of the aldehyde carbon.

The ethyl group is an electron-donating group (EDG) through induction. By pushing electron density into the benzene ring, it can slightly decrease the electrophilicity of the aldehyde carbon. However, its ortho position also introduces steric hindrance around the aldehyde group, which can affect the approach of nucleophiles. nih.gov

The acetyl group, on the other hand, is a strong electron-withdrawing group (EWG) due to both induction and resonance effects. The carbonyl group in the acetyl substituent deactivates the benzene ring and withdraws electron density from it. This deactivation effect, particularly from the para position, significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The withdrawal of electron density by the acetyl group is expected to have a more dominant electronic effect on the reactivity of the aldehyde compared to the donating effect of the ethyl group.

Computational studies on substituted benzaldehydes have established that electron-withdrawing substituents generally enhance the electrophilic character of the aldehyde. researchgate.net For instance, studies on various substituted benzaldehydes have shown a correlation between the calculated electronic properties and the experimentally observed reactivity. nih.gov While a direct computational analysis of this compound is not present in the provided search results, the principles derived from studies on other substituted benzaldehydes can be applied.

Table 2: Expected Effects of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Impact on Aldehyde Electrophilicity | Steric Effect |

| Ethyl | Ortho | Electron-donating (inductive) | Decrease | Increase (hindrance) |

| Acetyl | Para | Electron-withdrawing (resonance and inductive) | Increase | Minimal |

Q & A

Q. What are the optimal synthetic routes for 4-Acetyl-2-ethylbenzaldehyde, and how can purity be assessed experimentally?

- Methodological Answer : The synthesis of this compound can be optimized using Friedel-Crafts acylation or Vilsmeier-Haack formylation, depending on precursor availability. For purity assessment, titrimetric methods such as hydroxylamine hydrochloride assays are recommended. Dissolve the compound in alcohol, add hydroxylamine hydrochloride, and titrate with standardized NaOH to determine aldehyde content via back-titration . Gas chromatography (GC) coupled with mass spectrometry (MS) can further validate purity by identifying side products or unreacted intermediates.

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the aldehyde, acetyl, and ethyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Ultraviolet-Visible (UV-Vis) spectroscopy can elucidate conjugation effects, while X-ray crystallography (if crystalline derivatives are synthesized) provides definitive structural data. Cross-reference experimental spectra with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .

Q. How can substituent effects (e.g., acetyl vs. ethyl groups) influence the compound’s stability in aqueous vs. organic solvents?

- Methodological Answer : Conduct stability studies under controlled pH and temperature conditions. Use high-performance liquid chromatography (HPLC) to monitor degradation products. Compare hydrolysis rates in buffered solutions (e.g., phosphate buffer at pH 7.4) and organic solvents (e.g., ethanol, DMSO). The acetyl group may enhance electron-withdrawing effects, increasing susceptibility to nucleophilic attack, while the ethyl group could sterically hinder reactivity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in multi-step organic syntheses?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction pathways, transition states, and activation energies. Tools like Gaussian or ORCA can simulate interactions with catalysts (e.g., Lewis acids). Validate predictions using databases such as REAXYS to compare analogous reactions for benzaldehyde derivatives. For example, the acetyl group’s electron-deficient aromatic ring may direct electrophilic substitutions to specific positions .

Q. How can contradictions in reported biological activities of structurally similar benzaldehydes be resolved?

- Methodological Answer : Perform systematic meta-analyses of existing data, focusing on assay conditions (e.g., cell lines, concentrations). For this compound, design dose-response studies in vitro (e.g., enzyme inhibition assays) and cross-validate with in silico docking simulations (e.g., AutoDock Vina) to identify binding affinities. Address discrepancies by standardizing experimental protocols, as seen in EFSA’s flavouring substance evaluations, which emphasize reproducibility across labs .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives for pharmacological studies?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., ZnCl₂ for Friedel-Crafts), solvents (e.g., dichloromethane vs. toluene), and temperatures. Use protecting groups (e.g., acetylation of hydroxyl intermediates) to prevent unwanted substitutions. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using flash chromatography. For example, steric hindrance from the ethyl group may require prolonged reflux times .

Q. How can spectroscopic data inconsistencies (e.g., NMR splitting patterns) be resolved for complex derivatives of this compound?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate the aldehyde proton with adjacent carbons, confirming substituent positions. Compare experimental data with computational NMR shifts predicted via software like ACD/Labs or ChemDraw. If crystallizable, obtain single-crystal X-ray diffraction data to unambiguously assign stereochemistry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of benzaldehyde derivatives like this compound?

- Methodological Answer : Replicate key studies under identical conditions, focusing on liver microsome assays or hepatocyte models to assess phase I/II metabolism. Use LC-MS/MS to quantify metabolites and compare degradation half-lives. Discrepancies may arise from interspecies differences (e.g., human vs. rat cytochrome P450 isoforms) or variations in incubation times. Cross-reference with databases like PubChem to identify structural analogs with validated metabolic profiles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.